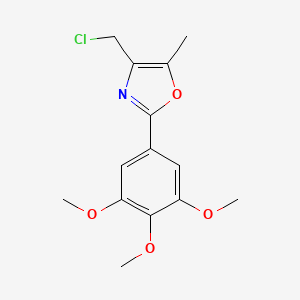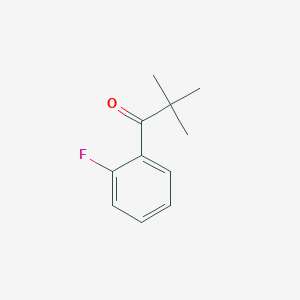
2,4-Dibromo-5-fluoroanisole
Vue d'ensemble
Description
“2,4-Dibromo-5-fluoroanisole” is an organic compound that belongs to the class of aryl halides. It is used as an intermediate for pharmaceuticals . It is a colorless to pale yellow solid with a melting point of 81-83°C.
Synthesis Analysis
The synthesis of “this compound” involves a reaction between 2,4-dibromophenol and 5-fluoroanisole in the presence of a catalyst. The resulting product can be purified using recrystallization or chromatography.
Molecular Structure Analysis
The molecular formula of “this compound” is C7H5Br2FO . The InChI code is 1S/C7H5Br2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 .
Chemical Reactions Analysis
“this compound” has been used in the synthesis of various organic compounds, as a reagent for the preparation of derivatives, and for the determination of the structure of organic compounds.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 283.92 g/mol and a density of 1.9 g/cm³. Its solubility in water is low (0.8 mg/L at 25°C), but it is soluble in organic solvents such as ethanol, ether, and acetone. It has a boiling point of 249-250°C at 760 mmHg and a vapor pressure of <1x10-4 mmHg at 20°C.
Applications De Recherche Scientifique
Conformational Analysis and Molecular Structure
- Molecular Structure and Conformation : Studies on similar fluoroanisoles, such as 2-fluoroanisole and 4-fluoroanisole, reveal information about their molecular structure and conformational properties. These studies, conducted using techniques like gas electron diffraction and quantum chemical methods, show different conformations based on the position of the fluoro group relative to the methoxy group. This research is crucial for understanding the physical and chemical properties of 2,4-Dibromo-5-fluoroanisole (Novikov, Vilkov, & Oberhammer, 2003).
Chemical Synthesis and Intermediates
- Synthesis and Use as Intermediates : The synthesis of related compounds, such as 2,4-dibromo-5-fluorobenzonitrile, has been described. Such compounds are used in synthesizing other chemicals, indicating the potential of this compound as a precursor or intermediate in chemical synthesis (Zhen Qiong et al., 1998).
Separation and Purification Techniques
- Fluoroarene Separations in Metal-Organic Frameworks : Research on the separation of fluoroarenes using metal-organic frameworks (MOFs) is significant. This method can potentially apply to the separation of compounds like this compound, showcasing advanced techniques in chemical purification and separation (Mary E. Zick et al., 2021).
Safety and Hazards
The safety information for “2,4-Dibromo-5-fluoroanisole” indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Relevant Papers
There are several papers and documents related to “this compound” available for further reading . These documents provide more detailed information about the compound, including its properties, synthesis, and applications.
Mécanisme D'action
Target of Action
It is often used in scientific research for studying reactions and synthesizing new compounds.
Mode of Action
It is known to be used in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of sm coupling reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
Its unique properties make it valuable for studying reactions and synthesizing new compounds.
Action Environment
The success of sm coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Analyse Biochimique
Biochemical Properties
2,4-Dibromo-5-fluoroanisole plays a role in various biochemical reactions, particularly in nucleophilic aromatic substitution (S_NAr) reactions due to the electron-withdrawing effects of the bromine atoms. This compound interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo metal-halogen exchange reactions with organometallic reagents, which are catalyzed by enzymes such as cytochrome P450. The nature of these interactions involves the deactivation of the aromatic ring towards electrophilic substitution reactions, making it susceptible to nucleophilic attack under harsh conditions.
Cellular Effects
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s bromine atoms can participate in halogen bonding, which influences its binding affinity to target proteins and enzymes. Additionally, the fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is stable at room temperature but should be stored at 2-8°C to maintain its purity . Long-term exposure to light and air can lead to degradation, potentially altering its biochemical properties and effects on cellular function . In vitro and in vivo studies have shown that the compound’s activity can diminish over time, necessitating proper storage and handling protocols .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may not exhibit significant biological activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response . High doses of this compound can cause cellular toxicity, including oxidative stress and apoptosis . Careful dosage optimization is essential to minimize adverse effects in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can undergo conjugation reactions with glutathione or other cofactors, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its lipophilicity, enhanced by the fluorine atom, allows it to accumulate in lipid-rich compartments, affecting its localization and activity. The distribution of this compound within tissues can influence its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. Localization to these compartments can affect the compound’s activity and function, including its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action.
Propriétés
IUPAC Name |
1,5-dibromo-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWJMNYYKSURFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479675 | |
| Record name | 2,4-DIBROMO-5-FLUOROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861928-16-7 | |
| Record name | 2,4-DIBROMO-5-FLUOROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


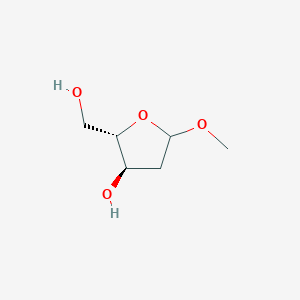
![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)


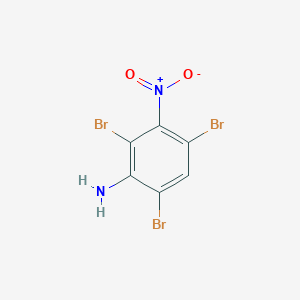

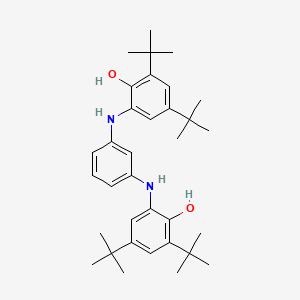


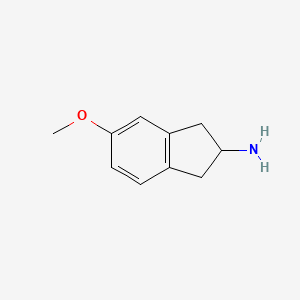

![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)
